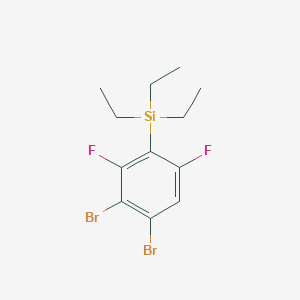
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- is a chemical compound with the molecular formula C12H16Br2F2Si It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further bonded to a triethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,4-dibromo-2,6-difluorophenyl halides with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The choice of solvent and temperature conditions is crucial to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Silane, (3,4-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms on the phenyl ring can influence its reactivity and binding affinity to various targets. The triethylsilane group can also play a role in modulating the compound’s properties and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with bromine atoms at different positions on the phenyl ring.
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has only one bromine atom and differs in its reactivity and applications.
Uniqueness
The presence of the triethylsilane group further enhances its versatility in various chemical reactions and applications .
Propiedades
Número CAS |
651027-05-3 |
|---|---|
Fórmula molecular |
C12H16Br2F2Si |
Peso molecular |
386.14 g/mol |
Nombre IUPAC |
(3,4-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-9(15)7-8(13)10(14)11(12)16/h7H,4-6H2,1-3H3 |
Clave InChI |
FSIFFTCDVKLGCK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


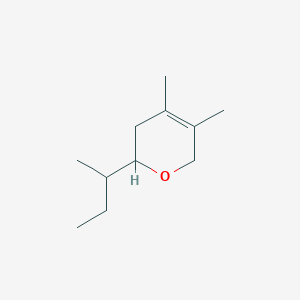
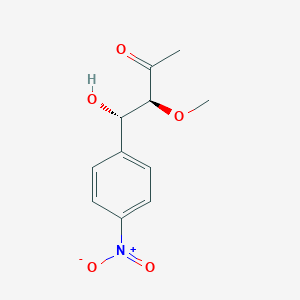
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
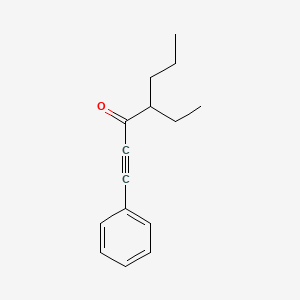
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
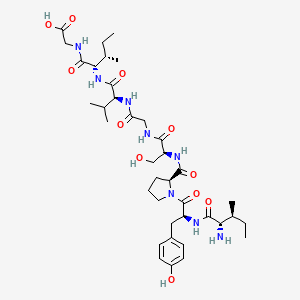
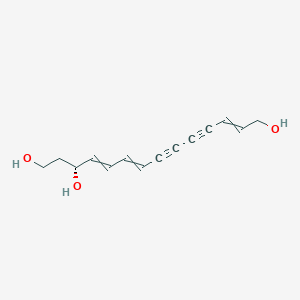

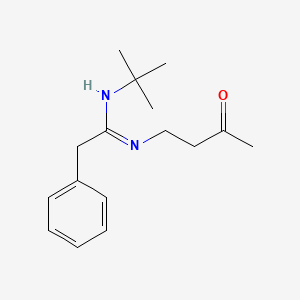
![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
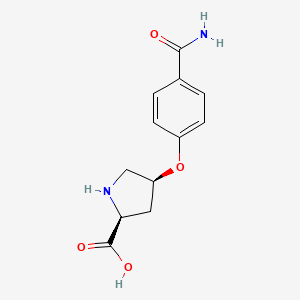
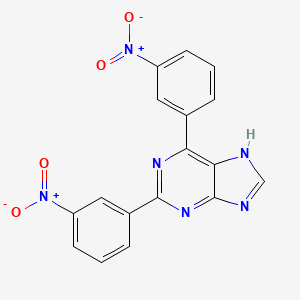
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)

